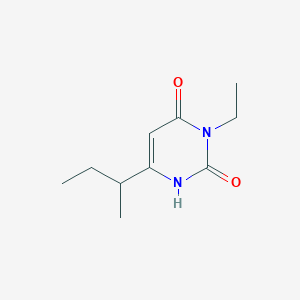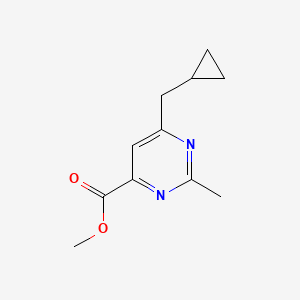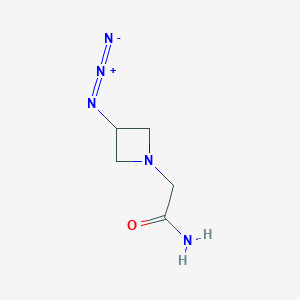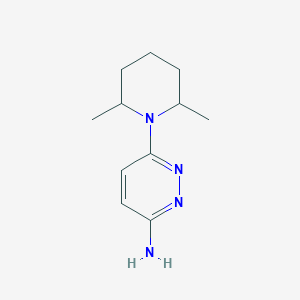
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Type 2 Diabetes Mellitus Treatment
This compound has been identified as a potential clinical candidate for the treatment of Type 2 diabetes mellitus (T2DM). It acts as a glucokinase activator, which is a key regulator of glucose homeostasis. By activating glucokinase, it helps in the conversion of glucose to glucose-6-phosphate, thereby regulating hepatic glucose utilization and insulin secretion .
Reducing Hypoglycemia Risk
In the context of diabetes treatment, hypoglycemia is a significant risk. This compound has been investigated for its role as a ‘partial activator’ of glucokinase, which could potentially mitigate the risk of hypoglycemia while maintaining the efficacy of glucose regulation .
Glucose Homeostasis
The compound’s ability to activate glucokinase also plays a crucial role in maintaining glucose homeostasis. This is particularly important in the liver and pancreas, where it regulates glucose utilization and establishes the threshold for beta-cell glucose-stimulated insulin secretion .
Drug Development for Metabolic Disorders
Given its role in glucose metabolism, this compound is a promising candidate for further drug development targeting metabolic disorders. Its mechanism of action could be beneficial in treating conditions characterized by impaired glucose regulation .
Synthesis of Heterocyclic Compounds
This compound is part of a broader class of heterocyclic compounds that have been synthesized for their potential biological activities. Such compounds are valuable in the development of new medications with various therapeutic applications .
Chemical Library Construction
The structural complexity and biological activity of this compound make it suitable for inclusion in chemical libraries. These libraries are used for high-throughput screening in drug discovery, helping to identify active compounds for a range of diseases .
Pharmacological Research
As a compound with a pyrimidine derivative structure, it is of interest in pharmacological research. Compounds like this are studied for their interactions with biological targets, which can lead to the discovery of new drugs .
Molecular Modeling and Design
The compound’s structure can be used in molecular modeling to design new molecules with similar or improved biological activities. This is crucial in the rational design of drugs with specific target profiles .
Mechanism of Action
Mode of Action
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine interacts with its targets by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine are primarily those involved in energy production, specifically the electron transport chain in mitochondria . By inhibiting the function of mitochondrial complex I, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can have downstream effects on various cellular processes, including cell growth and division .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine’s action are primarily related to its inhibition of mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to cell death . The compound’s fungicidal activity is likely a result of this disruption in energy production .
properties
IUPAC Name |
2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQWYULTMVNZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







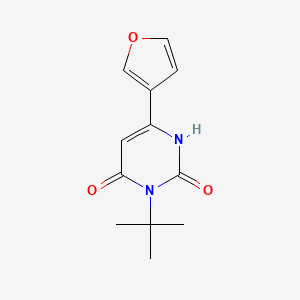
![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)


